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Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846 Get Quote

For researchers, scientists, and drug development professionals navigating the intricate world

of intracellular calcium signaling, the choice of a fluorescent indicator is paramount. The ideal

probe should faithfully report calcium transients without significantly altering them. This guide

provides a comprehensive assessment of the buffering effects of Fura Red, a widely used

ratiometric calcium indicator, in comparison to other popular alternatives. By presenting key

performance data, detailed experimental protocols, and illustrative diagrams, we aim to

empower researchers to make informed decisions for their specific experimental needs.

The introduction of any chelating agent, including fluorescent calcium indicators, into a cell

inevitably introduces an exogenous buffer. This can alter the amplitude and kinetics of

intracellular calcium ([Ca²⁺]i) signals. The extent of this buffering effect is primarily governed by

the indicator's dissociation constant (Kd) for Ca²⁺, its concentration within the cell, and the on-

and off-rates of calcium binding. A lower Kd signifies a higher affinity for calcium, which can

lead to more pronounced buffering of physiological calcium fluctuations.

Quantitative Comparison of Calcium Indicator
Properties
To facilitate an objective comparison, the following table summarizes the key properties of Fura
Red and several other commonly used fluorescent and genetically encoded calcium indicators.
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These parameters are crucial for predicting the potential buffering impact of each indicator on

intracellular calcium dynamics.
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Indicator Type Kd (nM)
Excitation
(nm)

Emission
(nm)

Key
Characteris
tics

Fura Red

Ratiometric

Chemical

Dye

~140 -

1600[1]

~435 (Ca²⁺-

bound) / ~470

(Ca²⁺-free)[2]

~630 - 650[2]

Emission

increases

with

decreasing

[Ca²⁺]; useful

for ratiometric

measurement

s with green-

emitting

indicators.[3]

Fura-2

Ratiometric

Chemical

Dye

~145[4][5]

~340 (Ca²⁺-

bound) / ~380

(Ca²⁺-free)[6]

~510[6]

The "gold

standard"

ratiometric

indicator;

high affinity

can lead to

significant

buffering.[5]

Indo-1

Ratiometric

Chemical

Dye

~230 - 250[7]

[8]
~355[8]

~400 (Ca²⁺-

bound) / ~475

(Ca²⁺-free)[7]

Single

excitation,

dual emission

ratiometric

dye; suitable

for flow

cytometry.

Fluo-4 Non-

Ratiometric

Chemical

Dye

~345[5][9] ~494[10] ~516[10] Large

fluorescence

increase

upon Ca²⁺

binding; lower

affinity

reduces
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buffering

compared to

Fura-2.[5]

Rhod-2

Non-

Ratiometric

Chemical

Dye

~570 -

1000[11][12]
~552[12] ~581[12]

Red-shifted

spectra

minimize

autofluoresce

nce; lower

affinity is

suitable for

higher [Ca²⁺]

ranges.

GCaMP6s
Genetically

Encoded
~258[13] ~488 ~510

Slow kinetics,

high affinity;

good for

detecting

small, slow

Ca²⁺

changes.

GCaMP6f
Genetically

Encoded
~722[13] ~488 ~510

Fast kinetics,

lower affinity;

suitable for

detecting

rapid Ca²⁺

transients.

Note: The in situ Kd of an indicator can vary depending on the cellular environment, including

temperature, pH, and protein binding.

Understanding Buffering Through Binding Kinetics
Beyond the equilibrium dissociation constant (Kd), the kinetics of calcium binding and

unbinding (kon and koff) provide a more dynamic picture of an indicator's buffering capacity. A

fast on-rate allows the indicator to rapidly capture free calcium, potentially blunting the peak of
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a transient. A slow off-rate means the indicator releases calcium slowly, which can prolong the

decay phase of the signal.

Indicator kon (M⁻¹s⁻¹) koff (s⁻¹)

Fura-2 6.02 x 10⁸ 96.7

Indo-1 ~5 x 10⁸ 130

Fluo-4 6.0 x 10⁸ 210

GCaMP6f - Fast decay

GCaMP6s - Slow decay

Data for Fura Red on- and off-rates are not readily available in the literature, highlighting a gap

in the complete characterization of this probe.

Experimental Protocols
Accurate assessment of intracellular calcium requires meticulous experimental technique.

Below are detailed protocols for cell loading with Fura Red AM and a general procedure for

calcium imaging.

Protocol 1: Loading Adherent Cells with Fura Red AM
This protocol describes the loading of Fura Red acetoxymethyl (AM) ester into adherent cells,

a common method for introducing the dye into the cytoplasm.
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Preparation

Cell Loading

Washing & De-esterification

Imaging

Prepare Fura Red AM
working solution (2-5 µM)
in HHBS with 0.02-0.04%

Pluronic F-127 and
optional probenecid (1-2.5 mM)

Aspirate culture medium
from adherent cells

Add Fura Red AM
working solution to cells

1.

Incubate for 30-60 min
at 37°C in the dark

2.

Aspirate dye solution

3.

Wash cells 2-3 times
with warm HHBS

4.

Incubate for 30 min
at 37°C for complete

de-esterification

5.

Cells are ready for
calcium imaging

6.

Click to download full resolution via product page

Fig. 1: Experimental workflow for loading adherent cells with Fura Red AM.
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Materials:

Fura Red, AM (Acetoxymethyl ester)

Anhydrous DMSO

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Pluronic® F-127

Probenecid (optional, to inhibit dye extrusion)

Procedure:

Prepare a Fura Red AM stock solution: Dissolve Fura Red AM in anhydrous DMSO to a

stock concentration of 1-5 mM.

Prepare the loading buffer: Dilute the Fura Red AM stock solution into HBSS to a final

working concentration of 2-5 µM. To aid in dye solubilization, add Pluronic® F-127 to a final

concentration of 0.02-0.04%. If dye leakage is a concern, probenecid can be added to a final

concentration of 1-2.5 mM.

Cell Loading:

Aspirate the culture medium from the adherent cells.

Gently add the Fura Red AM loading buffer to the cells.

Incubate the cells for 30-60 minutes at 37°C in a dark environment to prevent

phototoxicity.

Washing and De-esterification:

Aspirate the loading buffer.

Wash the cells 2-3 times with warm HBSS to remove extracellular dye.
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Add fresh warm HBSS and incubate for an additional 30 minutes at 37°C to allow for

complete de-esterification of the AM ester by intracellular esterases, which traps the active

form of the dye inside the cells.

The cells are now loaded with Fura Red and are ready for calcium imaging experiments.

Protocol 2: General Calcium Imaging Using a
Fluorescence Microscope
This protocol provides a general workflow for acquiring intracellular calcium data using a

fluorescence microscope equipped for ratiometric imaging.
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Microscope Setup

Image Acquisition

Data Analysis

Mount coverslip with
loaded cells on the
microscope stage

Locate and focus on
the cells of interest

Set acquisition parameters
(excitation wavelengths,

exposure times, frame rate)

Record baseline fluorescence
(resting [Ca²⁺]i)

Apply stimulus to
elicit a Ca²⁺ response

Record fluorescence changes
during and after stimulation

Define Regions of Interest (ROIs)
over individual cells

Calculate the fluorescence ratio
(e.g., F435/F470 for Fura Red)

for each ROI over time

Optional: Calibrate ratio values
to absolute [Ca²⁺]i using

in situ calibration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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